1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Brand Name:
Vulcanchem
CAS No.:
21314-17-0
VCID:
VC20760844
InChI:
InChI=1S/C11H8N4O/c16-11-9-6-14-15(10(9)12-7-13-11)8-4-2-1-3-5-8/h1-7H,(H,12,13,16)
SMILES:
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3
Molecular Formula:
C11H8N4O
Molecular Weight:
212.21 g/mol
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
CAS No.: 21314-17-0
Cat. No.: VC20760844
Molecular Formula: C11H8N4O
Molecular Weight: 212.21 g/mol
* For research use only. Not for human or veterinary use.
![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol - 21314-17-0](/images/no_structure.jpg)
Specification
CAS No. | 21314-17-0 |
---|---|
Molecular Formula | C11H8N4O |
Molecular Weight | 212.21 g/mol |
IUPAC Name | 1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C11H8N4O/c16-11-9-6-14-15(10(9)12-7-13-11)8-4-2-1-3-5-8/h1-7H,(H,12,13,16) |
Standard InChI Key | SVKPVSOBZKPDIY-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)N2C3=NC=NC(=O)C3=CN2 |
SMILES | C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3 |
Canonical SMILES | C1=CC=C(C=C1)N2C3=NC=NC(=O)C3=CN2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator